methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
This compound is a pyrazolo[3,4-b]pyridine derivative with a methyl ester group at position 4, a 4-(difluoromethoxy)phenyl substituent at position 6, and a 4-fluorophenyl group at position 1 (Figure 1). Its molecular formula is C₂₀H₁₂F₃N₃O₃, with a molecular weight of 399.33 g/mol and a purity of 95% . The compound has been listed as a synthetic building block but is currently discontinued .
Properties
Molecular Formula |
C21H14F3N3O3 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H14F3N3O3/c1-29-20(28)16-10-18(12-2-8-15(9-3-12)30-21(23)24)26-19-17(16)11-25-27(19)14-6-4-13(22)5-7-14/h2-11,21H,1H3 |
InChI Key |
JQSGPROBTOTNEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-amine
-
Formation of the pyrazole ring :
-
4-Fluorophenylhydrazine reacts with acetylacetone in ethanol under reflux to yield 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-ol.
-
Nitration : Treatment with concentrated nitric acid at 0–5°C introduces a nitro group at position 4.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding the target aminopyrazole.
-
Cyclocondensation with 1,3-Dicarbonyl Electrophiles
The pyrazolo[3,4-b]pyridine core is constructed via [3+3] cyclocondensation between the aminopyrazole and a β-keto ester bearing the C6 substituent.
Synthesis of Methyl 3-(4-(Difluoromethoxy)phenyl)-3-oxopropanoate
The 1,3-dicarbonyl component is synthesized as follows:
Cyclocondensation Reaction
-
Reaction conditions : Equimolar amounts of the aminopyrazole and β-keto ester are heated in acetic acid at 80°C for 12 hours.
-
Mechanism :
-
Regiochemical control : The C6 aryl group originates from the β-keto ester’s α-position, while the C4 carboxylate derives from the ester moiety.
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 hours |
| Solvent | Acetic acid |
| Temperature | 80°C |
Post-Cyclization Modifications
While the cyclocondensation directly installs the methyl ester at C4, alternative routes involving post-synthetic esterification are feasible.
Esterification of the Carboxylic Acid Analog
-
Acid precursor synthesis : Using a β-keto acid instead of the ester yields 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
-
Fischer esterification :
Optimization and Challenges
Solvent and Catalytic Effects
Substituent Compatibility
-
Difluoromethoxy group stability : The electron-withdrawing nature of the -OCF₂H group necessitates mild acidic conditions to prevent hydrolysis.
-
Steric effects : Bulky substituents at C6 require elevated temperatures (100°C) for complete cyclization.
Analytical Characterization
Critical spectroscopic data for the final compound:
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester group at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acid-catalyzed hydrolysis | HCl (6M), reflux, 12 hrs | 6-[4-(Difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Base-catalyzed hydrolysis | NaOH (1M), H₂O/EtOH, 60°C, 8 hrs | Same as above (higher yield) |
The carboxylic acid can subsequently participate in amidation or esterification reactions. For example, coupling with amines via EDC/HOBt generates amide derivatives with enhanced solubility or target affinity.
Electrophilic Aromatic Substitution (EAS)
The difluoromethoxy-substituted phenyl ring at position 6 exhibits moderated electrophilic reactivity. The electron-withdrawing -OCF₂H group directs substitution to the meta position relative to itself:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta | 6-[3-Nitro-4-(difluoromethoxy)phenyl]-substituted derivative |
| Halogenation | Br₂/FeBr₃, 25°C | Meta | 6-[3-Bromo-4-(difluoromethoxy)phenyl]-substituted derivative |
Notably, steric hindrance from the pyrazolo[3,4-b]pyridine core limits reactivity at adjacent positions .
Nucleophilic Aromatic Substitution (NAS)
| Reaction | Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C | 1-Aryl-substituted derivatives (e.g., 1-(4-cyanophenyl)) |
| Amination | CuI, L-proline, K₃PO₄, 120°C | 1-(4-Aminophenyl)-substituted analog |
These modifications are employed to optimize pharmacokinetic properties or introduce fluorescent tags .
Pyrazolo[3,4-b]pyridine Core Reactivity
The heterocyclic core participates in regioselective reactions:
| Reaction | Site | Reagents | Product |
|---|---|---|---|
| N-Alkylation | N1 | R-X, K₂CO₃, DMF | Quaternary ammonium derivatives (enhanced water solubility) |
| Oxidative dehydrogenation | C5–C6 | DDQ, CH₂Cl₂, 25°C | Aromatized pyridopyrazole system (increased planarity for DNA intercalation) |
The C3 position remains inert under most conditions due to steric protection from adjacent substituents .
Reductive Transformations
Selective reduction of the pyridine ring is achievable:
| Reaction | Conditions | Product |
|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH | Partially saturated dihydropyridine (enhanced conformational flexibility) |
This strategy is used to modulate the compound’s rigidity for receptor binding studies.
Photochemical Reactions
UV irradiation induces cleavage of the difluoromethoxy group:
| Reaction | Conditions | Product |
|---|---|---|
| Photolysis | UV (254 nm), CH₃CN, 6 hrs | 6-(4-Hydroxyphenyl)-substituted derivative |
This pathway is leveraged in prodrug designs for controlled release.
Key Research Findings
-
Steric Effects : Bulky substituents at C3 and C5 hinder reactions at the pyrazolo[3,4-b]pyridine core .
-
Electronic Effects : The difluoromethoxy group reduces electron density at the adjacent phenyl ring, favoring meta substitution in EAS.
-
Synthetic Utility : The ester group serves as a versatile handle for generating libraries of analogs via hydrolysis/amidation .
This compound’s reactivity profile underscores its value as a scaffold for developing kinase inhibitors, fluorescent probes, and prodrug candidates.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has garnered attention for its potential as a kinase inhibitor , which is vital in cancer therapies. Its ability to selectively inhibit certain kinases positions it as a candidate for drug development aimed at treating various cancers.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties , particularly against Mycobacterium tuberculosis. In vitro assays have shown significant inhibitory effects against the H37Rv strain of M. tuberculosis, suggesting that structural modifications can enhance its efficacy against this pathogen.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties . Research indicates that pyrazolo[3,4-b]pyridines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). This suggests potential applications in treating inflammatory diseases.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying kinase-related signaling pathways and enzyme interactions. Its unique structure allows researchers to investigate the modulation of specific molecular targets.
Study on Antitubercular Activity
A notable study conducted by Rao et al. demonstrated that structurally modified pyrazolo[3,4-b]pyridines exhibited significant antitubercular activity with IC50 values indicating potent inhibitory effects against M. tuberculosis.
In Vivo Anti-inflammatory Study
Another investigation assessed the anti-inflammatory potential using animal models exposed to inflammatory stimuli. Results showed a marked reduction in inflammatory markers following treatment with the compound.
Mechanism of Action
The mechanism of action of methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo[3,4-b]pyridine scaffold is widely explored for its bioactivity. Below is a comparative analysis of structurally related compounds:
Key Trends in Substituent Effects
In contrast, APcK110’s 3,5-dimethoxyphenyl group at position 6 improves solubility but may reduce membrane permeability compared to fluorinated analogues .
Position 1 Variations :
- The 4-fluorophenyl group in the target compound is conserved in many kinase inhibitors (e.g., APcK110), suggesting its role in target engagement .
- Substitution with 2-fluorophenyl (as in ) or benzyl-pyridinyl groups (as in ) alters steric and electronic profiles, impacting selectivity.
Position 4 Functionalization :
Biological Activity
Methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H16F3N3O3 |
| Molecular Weight | 427.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | PPKNNSTYIZLYQR-UHFFFAOYSA-N |
The compound's structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities, particularly in anti-inflammatory and antimicrobial applications.
Synthesis
The synthesis typically involves multiple organic reactions, including:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This step requires specific conditions to cyclize appropriate precursors.
- Introduction of Substituents : Difluoromethoxy and fluorophenyl groups are introduced through various substitution reactions.
- Esterification : The carboxylic acid group is converted into a methyl ester.
These steps are crucial for achieving the desired biological activity and stability of the compound.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has shown promising activity against Mycobacterium tuberculosis (M. tuberculosis). In vitro assays demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant inhibitory effects on M. tuberculosis H37Rv strain, suggesting that structural modifications can enhance efficacy against this pathogen .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Research indicates that pyrazolo[3,4-b]pyridines can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Inhibition assays revealed that certain derivatives significantly suppressed COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .
The biological activity of this compound is believed to involve interaction with specific molecular targets including enzymes and receptors. The precise pathways and molecular targets are still under investigation but may include modulation of intracellular signaling cascades related to inflammation and infection response .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Antitubercular Activity : A study conducted by Rao et al. demonstrated that structurally modified pyrazolo[3,4-b]pyridines exhibited significant antitubercular activity with IC50 values indicating potent inhibitory effects against M. tuberculosis .
- In Vivo Anti-inflammatory Study : Another investigation assessed the anti-inflammatory potential using animal models exposed to inflammatory stimuli. Results showed a marked reduction in inflammatory markers following treatment with the compound .
Q & A
Q. 1.1. What are the recommended synthetic routes for preparing methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
Methodological Answer: The compound’s pyrazolo[3,4-b]pyridine core can be synthesized via cyclocondensation or multi-step heterocyclic assembly. A validated approach involves:
- Step 1: Condensation of 4-(difluoromethoxy)benzaldehyde with ethyl acetoacetate under acidic conditions to form a chalcone intermediate.
- Step 2: Cyclization with hydrazine derivatives (e.g., 4-fluorophenylhydrazine) to construct the pyrazole ring.
- Step 3: Ring closure using Vilsmeier-Haack or Knorr pyridine synthesis to form the pyrazolo-pyridine scaffold.
- Step 4: Esterification at the 4-position using methyl chloroformate .
Key Considerations: Optimize reaction temperatures (80–120°C) and solvent systems (DMF or acetic acid) to improve yields (reported 45–65%) .
Q. 1.2. How can researchers confirm the structural identity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR: Analyze , , and NMR to verify substituent positions and fluorine environments.
- X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry, as seen in analogous pyrazolo-pyridine derivatives (e.g., C—H···F interactions in the difluoromethoxy group) .
- HRMS: Validate molecular weight with <2 ppm mass error .
Advanced Research Questions
Q. 2.1. What strategies address discrepancies in biological activity data across studies for this compound?
Methodological Answer: Contradictions in activity (e.g., enzyme inhibition vs. cellular assays) may arise from:
- Solubility Issues: Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound dispersion in aqueous media.
- Metabolic Instability: Perform microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Off-Target Effects: Employ selectivity profiling against related enzymes (e.g., kinase panels) and orthogonal assays (e.g., SPR vs. fluorescence) .
Q. 2.2. How can the role of fluorine substituents in this compound’s pharmacological profile be systematically evaluated?
Methodological Answer:
- Electronic Effects: Compare NMR chemical shifts and Hammett constants to assess electron-withdrawing/donating properties of difluoromethoxy vs. fluorophenyl groups .
- Binding Affinity: Synthesize analogs (e.g., methoxy or trifluoromethyl replacements) and perform SAR studies using isothermal titration calorimetry (ITC) .
- Metabolic Resistance: Replace with deuterium in the difluoromethoxy group to evaluate oxidative stability .
Q. 2.3. What experimental designs are recommended for assessing this compound’s metabolic stability?
Methodological Answer:
- In Vitro Models: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 isoforms (e.g., CYP3A4) using isoform-specific inhibitors .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites .
- Cross-Species Comparison: Test stability in mouse, rat, and dog microsomes to predict in vivo clearance .
Q. 2.4. How can researchers resolve low solubility challenges during formulation for in vivo studies?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility.
- Nanoformulation: Use lipid-based nanoparticles (e.g., DSPC/cholesterol liposomes) or cyclodextrin complexes to enhance bioavailability .
- Prodrug Approach: Synthesize phosphate or ester prodrugs cleaved by serum esterases .
Methodological Insights from Literature
Q. 3.1. What crystallographic data support the conformational analysis of this compound?
- Key Findings: Analogous pyrazolo[3,4-b]pyridines exhibit planar pyridine rings with dihedral angles <10° between substituents. The difluoromethoxy group adopts a gauche conformation to minimize steric clashes .
Q. 3.2. How do fluorinated substituents influence spectroscopic properties?
Q. 3.3. What synthetic pitfalls are documented for similar pyrazolo-pyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
